

X-ray photoelectron spectroscopy (XPS) characterization of co-deposited erbium oxide films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Erbium oxide	
Cat. No.:	B7798102	Get Quote

An in-depth analysis of co-deposited **erbium oxide** films using X-ray Photoelectron Spectroscopy (XPS) reveals crucial information about their chemical composition, stoichiometry, and interfacial characteristics. This guide compares the XPS characterization of **erbium oxide** films co-deposited with various materials, providing researchers with essential data and methodologies for their own investigations. The choice of co-deposition material and technique significantly influences the resulting film's properties, which is reflected in the XPS spectra.

Comparison of Co-Deposition Systems

The co-deposition of **erbium oxide** with other materials like aluminum, silicon, and tungsten is explored to enhance its dielectric properties, thermal stability, or optical performance. XPS is a powerful tool to verify the chemical states and elemental composition of these complex films.

Erbium Oxide Co-deposited with Aluminum Oxide

Erbium can be co-deposited with aluminum oxide to form erbium-doped alumina or layered structures. An Al2O3 passivation layer can prevent the formation of low-k hydroxides that may form from moisture absorption by the **erbium oxide**.[1] In studies of Al2O3/Er2O3/Si gate stacks, XPS analysis is critical to understanding the interfacial chemistry.[1] The electrical properties, such as leakage current density, are directly related to the composition of the gate stack, which is confirmed by XPS.[1]

Erbium Oxide Co-deposited with Silicon/Silica

When **erbium oxide** is deposited on a silicon substrate, an interfacial layer of erbium silicate can form, especially after annealing.[2] This formation can be detected with XPS by the appearance of new features in the Er 4d and Si 2p spectra.[2][3] For instance, after annealing at 800°C, a new XPS feature assigned to erbium silicate was observed.[2]

In films created by RF-sputtering of erbium onto a silica (SiO2) substrate, XPS analysis of the O 1s core level shows two main contributions: one at approximately 530.3 eV related to Er-O species and another at about 532.5 eV ascribed to the underlying SiO2 substrate.[4][5] The presence of Er-O-Si species can also be inferred from the XPS data.[5]

Erbium Oxide Co-deposited with Tungsten

In films where **erbium oxide** is co-sputtered with tungsten, XPS is used to identify the chemical states of the constituent elements. The analysis often reveals a mixture of oxidized and metallic states.[6] For erbium, the Er 4d spectra typically indicate an oxidized surface in the form of Er2O3, with a characteristic peak at 168.6 eV.[6]

Quantitative XPS Data Summary

The following tables summarize key binding energy values obtained from XPS analysis of codeposited **erbium oxide** films from various studies. These values are crucial for identifying chemical states and compositions.

Element	Core Level	Co-deposited Material	Binding Energy (eV)	Reference Species
Erbium	Er 4d	W, Be-Al2O3	168.6	Er2O3
Erbium	Er 4d	None (on Si)	168.8	Er2O3
Erbium	Er 4d	Er(OH)3 standard	169.8	Er(OH)3
Erbium	Er 4d	WS2	169.0, 172.4	Er ³⁺
Oxygen	O 1s	Silica (SiO2)	~530.3	Er-O species
Oxygen	O 1s	Silica (SiO2)	~532.5	SiO2 substrate
Oxygen	O 1s	Er2TiO5	529.3, 531.1	Er-O-Ti, Ti-O
Silicon	Si 2p	Er on Silica	~103.5	SiO2
Silicon	Si 2p	Annealed SiOx	99.2 - 103.15	Si ⁰ , Si ¹⁺ , Si ²⁺ , Si ³⁺ , Si ⁴⁺
Aluminum	Al 2p	Al2O3 on PET	74.3 ± 0.2	Al2O3
Aluminum	Al 2p	Al2O3 on PET	73.8, 74.8	Al2O3, Al(OH)3

Table 1: Comparative XPS Binding Energies for Co-Deposited **Erbium Oxide** Films and Related Materials. Data sourced from[1][3][4][5][6][7][8][9].

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following outlines a typical experimental protocol for the deposition and XPS characterization of co-deposited **erbium oxide** films.

Protocol 1: RF Magnetron Co-Sputtering of Er2O3 and W

- Substrate Preparation: P-type Si(100) wafers are used as substrates. They are cleaned using a standard procedure to remove organic and inorganic contaminants.
- Deposition:

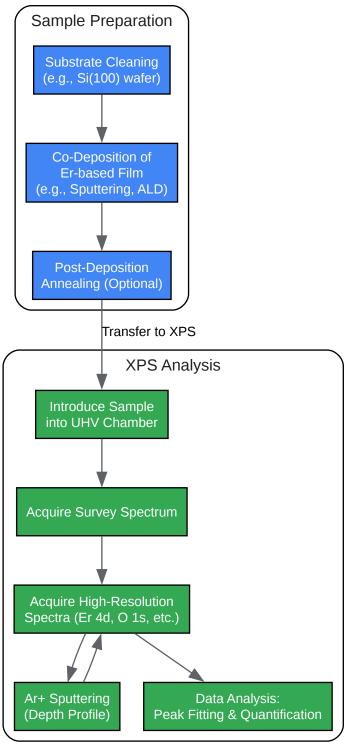
- The films are deposited using a magnetron sputtering system with an RF source for the oxide target (Er2O3) and a DC source for the metallic target (W).[6]
- The base pressure in the chamber is evacuated to $< 1x10^{-6}$ mbar.
- Argon is introduced as the sputtering gas with a flow rate between 15 and 20 mL/min.[6]
- The target-to-substrate distance is maintained at 10 cm.[6]
- The deposition rates are adjusted to achieve a 50:50 wt.% ratio for the co-deposited films.

XPS Analysis:

- The analysis is performed using a spectrometer equipped with a monochromatic Al K α X-ray source (h ν = 1486.6 eV).
- A survey scan is first acquired to identify all elements present on the surface.
- High-resolution spectra are then recorded for the Er 4d, W 4f, O 1s, and C 1s regions.
- To analyze the bulk of the film and remove surface contamination, Ar⁺ ion sputtering (e.g., at 2 kV for 4 minutes) can be employed.[10]
- The binding energy scale is typically calibrated by setting the adventitious C 1s peak to 284.8 eV.

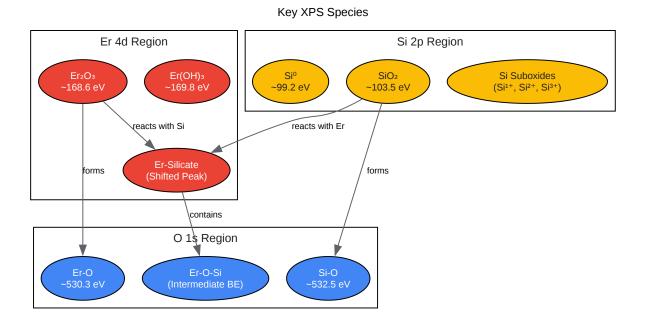
Protocol 2: Atomic Layer Deposition (ALD) of Er2O3 on Si(100)

- Substrate Preparation: P-type Si(100) substrates are chemically cleaned.
- Deposition:
 - The deposition is carried out in a hot wall tubular ALD reactor.
 - Tris(methylcyclopentadienyl)erbium ((CpMe)3Er) is used as the erbium precursor and ozone (O3) as the oxidant.[2]


- The ALD temperature window is maintained between 170-330 °C.[2]
- The process consists of sequential pulses of the precursor and the oxidant, separated by purge steps with an inert gas (e.g., N2).
- Post-Deposition Annealing:
 - Samples are annealed in a nitrogen (N2) atmosphere at temperatures ranging from 600-1000°C to study interfacial reactions.[2]
- XPS Analysis:
 - XPS analysis is conducted before and after annealing to monitor changes in chemical states.
 - High-resolution spectra of the Er 4d, Si 2p, and O 1s regions are acquired to investigate the formation of erbium silicate at the interface.

Visualizing Workflows and Chemical Bonding

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the relationships between chemical species identified by XPS.


Experimental Workflow

Click to download full resolution via product page

Fig. 1: General workflow for co-deposition and XPS characterization of **erbium oxide** films.

Click to download full resolution via product page

Fig. 2: Relationship between chemical species in Er/Si/O systems as identified by XPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [X-ray photoelectron spectroscopy (XPS) characterization of co-deposited erbium oxide films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798102#x-ray-photoelectron-spectroscopy-xps-characterization-of-co-deposited-erbium-oxide-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com